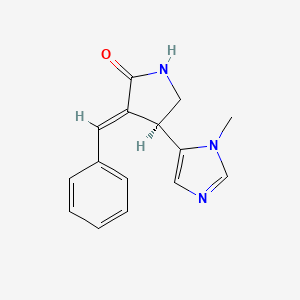

Isoanantine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

50656-85-4 |

|---|---|

Molecular Formula |

C15H15N3O |

Molecular Weight |

253.3 g/mol |

IUPAC Name |

(3E,4S)-3-benzylidene-4-(3-methylimidazol-4-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C15H15N3O/c1-18-10-16-9-14(18)13-8-17-15(19)12(13)7-11-5-3-2-4-6-11/h2-7,9-10,13H,8H2,1H3,(H,17,19)/b12-7+/t13-/m1/s1 |

InChI Key |

YLXDIVCOVKNCAO-BWODNOAJSA-N |

SMILES |

CN1C=NC=C1C2CNC(=O)C2=CC3=CC=CC=C3 |

Isomeric SMILES |

CN1C=NC=C1[C@@H]\2CNC(=O)/C2=C/C3=CC=CC=C3 |

Canonical SMILES |

CN1C=NC=C1C2CNC(=O)C2=CC3=CC=CC=C3 |

Synonyms |

isoanantine |

Origin of Product |

United States |

Current Perspectives in Isoanantine Research

Overview of Isoanantine as an Imidazole (B134444) Alkaloid

This compound is a naturally occurring imidazole alkaloid, a class of organic compounds characterized by the presence of an imidazole ring structure. nih.gov These alkaloids are found in a variety of organisms, from plants to marine sponges, and often exhibit significant biological activities. nih.govresearchgate.net this compound is structurally a stereoisomer of anantine (B1238176), meaning they share the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientation of their atoms.

The chemical structure of this compound is built upon a core γ-lactam (pyrrolidin-2-one) ring. irb.hr This heterocyclic scaffold is a common feature in many biologically active natural products. irb.hrresearchgate.net Attached to this lactam ring are two key substituents: a benzylidene group and a 1-methylimidazol-4-yl group. researchgate.net The specific arrangement of these groups, particularly the stereochemistry at the chiral centers of the pyrrolidinone ring, distinguishes this compound from its diastereomer, anantine. The imidazole moiety is an N-substituted imidazole, a common feature in this class of alkaloids. nih.gov

This compound has been isolated from plants of the Cynometra genus, a member of the Fabaceae family. chemrxiv.orgmdpi.com Specifically, it has been identified in Cynometra lujae along with other related imidazole alkaloids such as anantine, noranantine, and cynometrine (B1210332). researchgate.netmdpi.com The co-occurrence of these structurally similar compounds suggests a common biosynthetic pathway within the plant.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C15H15N3O |

| Molecular Weight | 253.30 g/mol |

| IUPAC Name | (3E,4S)-3-benzylidene-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one |

| Class | Imidazole Alkaloid |

| Core Structure | γ-Lactam (Pyrrolidin-2-one) |

Historical Context of this compound Chemical Synthesis Research

The synthesis of this compound and its stereoisomer anantine has been a subject of interest in organic chemistry, serving as a target to test and develop new synthetic methodologies. Early research into the total synthesis of these molecules laid the groundwork for more advanced approaches.

A significant contribution to the field was the work of Naito and colleagues, who developed a stereoselective route to synthesize both (±)-anantine and (±)-isoanantine. researchgate.net Their strategy hinged on a few key chemical reactions. One of the pivotal steps was a thiyl radical addition-cyclization reaction of a dienylamide. researchgate.netmdpi.com This method provided a novel way to construct the substituted pyrrolidinone core of the alkaloids. The use of sulfur-centered radicals offered a less toxic alternative to the organotin-based radical methods that were common at the time. mdpi.com

The synthesis involved the photochemical irradiation of an N-allyl-N-benzylcinnamamide in the presence of diphenyl disulfide and thiophenol, which led to the formation of the desired 3,4-disubstituted pyrrolidinone ring system. mdpi.com Following the construction of the core lactam structure, subsequent steps focused on the formation of the substituted imidazole ring and the stereoselective construction of the E-benzylidene moiety. The syntheses of (±)-isoanantine and (±)-anantine were achieved from 1-methyl-5-methoxycarbonyl-imidazole and 1-methyl-4-methoxycarbonyl imidazole, respectively. researchgate.net These early total syntheses were crucial in confirming the structures of the natural products and demonstrating the utility of radical cyclization reactions in the synthesis of complex heterocyclic compounds. mdpi.com

Contemporary Research Trajectories in this compound Chemistry and Biological Investigations

Modern research concerning this compound continues to evolve, with trajectories focusing on both the refinement of its chemical synthesis and the exploration of its biological potential. Synthetic chemists are exploring more efficient and versatile methods for constructing the this compound scaffold and its analogues. For instance, multicomponent reactions (MCRs) have emerged as a powerful tool for rapidly assembling complex molecules like γ-lactams from simple starting materials. irb.hr These reactions offer a streamlined approach to creating libraries of related compounds for biological screening.

The γ-lactam ring, the core of this compound, is a privileged structure in medicinal chemistry, found in compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties. irb.hr While specific biological activity data for this compound itself is not extensively detailed in publicly available research, the activities of structurally related compounds and the broader class of imidazole alkaloids provide a strong impetus for further investigation. Imidazole alkaloids, in general, are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. nih.gov

A notable area of contemporary research is the development of hybrid molecules that incorporate an imidazole moiety to enhance biological activity. For example, a series of tanshinone-IIA-based analogues featuring an imidazole group were synthesized and shown to be potent inhibitors of breast cancer cell migration and invasion. nih.gov One of these compounds, TA12, effectively blocked cancer cell metastasis in a zebrafish xenograft model, suggesting that the imidazole component can significantly enhance the antitumor properties of a known bioactive scaffold. nih.gov These findings highlight a promising research direction: using the this compound structural motif or its constituent parts as a foundation for developing new therapeutic agents. Future research will likely focus on the asymmetric synthesis of this compound to produce enantiomerically pure samples for rigorous biological evaluation, which may uncover specific therapeutic applications.

Natural Occurrence and Isolation Research

Botanical Sources of Isoanantine and Related Imidazole (B134444) Alkaloids

Imidazole alkaloids, characterized by their core imidazole ring structure, are a relatively rare class of secondary metabolites in the plant kingdom. wikipedia.orgneu.edu.tr Their biosynthesis is often linked to the amino acid histidine. wikipedia.org While not widespread, these compounds are found in specific botanical families, with the genus Cynometra being a principal source of this compound.

The genus Cynometra, belonging to the Fabaceae family, is a pantropical group of forest trees recognized as a significant source of imidazole alkaloids, including this compound. researchgate.netwikipedia.orgwikipedia.org Phytochemical investigations have identified a variety of these compounds within different species of this genus.

Notably, the stem bark of Cynometra ananta, a large tree native to West Africa, is a documented source of this compound. researchgate.netwikipedia.org Alongside this compound, other related imidazole alkaloids have been isolated from Cynometra species, such as anantine (B1238176), cynometrine (B1210332), isocynometrine, cynodine, and noranantine. researchgate.netresearchgate.net The genus is chemically diverse, with a review identifying 185 different secondary metabolites, primarily flavonoids and terpenoids, across eight species. nih.govnih.gov

Table 1: Documented Imidazole Alkaloids in the Genus Cynometra

| Compound | Finding |

|---|---|

| This compound | Identified in Cynometra ananta stem bark. researchgate.net |

| Anantine | Identified in Cynometra species. researchgate.net |

| Isocynometrine | Identified in Cynometra species. researchgate.net |

| Cynometrine | Identified in Cynometra species. researchgate.net |

| Cynodine | Identified in Cynometra species. researchgate.net |

| Noranantine | Identified in Cynometra species. researchgate.net |

| Hydroxyanantine | Identified in Cynometra species. researchgate.net |

This table is based on available research and may not be exhaustive.

The genus Cynometra comprises numerous species, many of which are used in traditional medicine, prompting further chemical studies. researchgate.netnih.govnih.gov

Table 2: Selected Species within the Genus Cynometra

| Species Name |

|---|

| Cynometra abrahamii |

| Cynometra alexandri |

| Cynometra americana |

| Cynometra ananta |

| Cynometra cauliflora |

| Cynometra hankei |

| Cynometra iripa |

| Cynometra mannii |

| Cynometra ramiflora |

Source: wikipedia.orgnih.gov. This list represents a small selection of the over 100 accepted species.

While Cynometra is a primary source of this compound, other plant families and genera are known to produce different, yet structurally related, imidazole alkaloids.

Table 3: Examples of Imidazole Alkaloids from Other Botanical Sources

| Plant Family | Genus/Species | Common Name | Imidazole Alkaloid(s) |

|---|---|---|---|

| Rutaceae | Pilocarpus spp. | Jaborandi | Pilocarpine (B147212), Isopilocarpine, Pilosine wikipedia.orgneu.edu.trresearchgate.net |

| Brassicaceae | Lepidium sativum | Garden Cress | Semilepidinoside A & B, Lepidins B-F wikipedia.org |

| Brassicaceae | Lepidium meyenii | Maca | Lepidiline wikipedia.orggoogle.com |

The most well-known imidazole alkaloid from a different genus is pilocarpine, which is exclusively found in the leaves of Pilocarpus species (Rutaceae family). neu.edu.trresearchgate.net Various monomeric and dimeric imidazole alkaloids have also been isolated from the seeds of garden cress (Lepidium sativum), and the Maca plant (Lepidium meyenii) is another source of these compounds. wikipedia.orggoogle.com More recent research has also identified novel imidazole alkaloids in tomato (Solanum lycopersicum) products. nih.gov

Methodologies for Natural Product Isolation

The isolation of pure this compound from its natural sources is a multi-step process involving initial extraction from the plant matrix followed by purification using chromatographic techniques.

The primary goal of extraction is to separate the medicinally active components of a plant from the inert or inactive material using selective solvents. tnau.ac.in The choice of extraction method and solvent is critical and depends on the chemical nature of the target compound and the plant material. nih.gov

Conventional Extraction Methods:

Maceration: This simple technique involves soaking the powdered plant material in a stoppered container with a solvent for an extended period with regular agitation. tnau.ac.innih.gov It is often used but can be time-consuming. nih.gov

Percolation: A more efficient continuous process where fresh solvent is slowly passed through the plant material, constantly replacing the saturated solvent. nih.gov

Soxhlet Extraction (Hot Continuous Extraction): This method uses a specialized apparatus to continuously wash the plant material with a heated solvent. tnau.ac.inyoutube.com The solvent is vaporized, condensed, and dripped over the sample, allowing for efficient extraction with a smaller volume of solvent. tnau.ac.in This technique is advantageous for its efficiency but the heat may degrade thermolabile compounds. youtube.comresearchgate.net

Modern Extraction Methods:

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. nih.govresearchgate.net Research on Cynometra ananta bark showed that UAE yielded a higher polyphenol content compared to conventional maceration. researchgate.net

The selection of solvent is a crucial parameter, with polarity being a key consideration. nih.govnih.gov Often, a sequence of solvents with increasing polarity is used to separate compounds based on their solubility. For example, a sequential extraction of Cynometra ramiflora leaves was performed using petroleum ether, dichloromethane, and ethanol (B145695). dlshsi.edu.ph Aqueous mixtures of ethanol or methanol (B129727) are commonly chosen as they can effectively penetrate the plant matrix. nih.gov

Following extraction, the resulting crude extract is a complex mixture of many compounds. Chromatography is an essential technique used to separate, identify, and purify the individual components from this mixture. journalagent.com The principle of chromatography relies on the differential distribution of components between a stationary phase (a solid or a liquid adsorbed on a solid) and a mobile phase (a liquid or gas) that moves through it. journalagent.comjackwestin.com

Common Chromatographic Techniques:

Column Chromatography: This is a widely used purification technique where the stationary phase (e.g., silica (B1680970) gel or alumina) is packed into a vertical glass column. journalagent.com The crude extract is loaded at the top, and a solvent (mobile phase) is passed through the column. Components separate based on their differing affinities for the stationary and mobile phases. jackwestin.com This method was used to purify the extract of Cynometra ramiflora using a normal phase silica gel column. dlshsi.edu.ph

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and sensitive technique often used to monitor the progress of a separation or to determine the purity of a compound. journalagent.com It involves a stationary phase (e.g., silica gel) coated on a flat plate. The separation occurs as the solvent moves up the plate via capillary action. journalagent.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and versatile separation technique. mdpi.com It uses high pressure to pass the mobile phase through a column packed with very fine particles, leading to high-resolution separations. mdpi.com HPLC systems are often equipped with detectors like photodiode arrays (PDA) for the quantification of the separated compounds. mdpi.com This method is widely used for the final purification and quantitative analysis of natural products. nih.gov

The separation strategy often involves a combination of these techniques, starting with column chromatography for initial fractionation of the crude extract, followed by methods like HPLC for the final isolation of the pure compound.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Anantine |

| Cynodine |

| Cynolujine |

| Cynometrine |

| Histamine |

| Histidinol |

| Hydroxyanantine |

| This compound |

| Isocynometrine |

| Isopilocarpine |

| Lepidiline |

| Noranantine |

| Pilocarpine |

Synthetic Chemical Methodologies for Isoanantine and Its Structural Analogs

Total Synthesis Approaches to Isoanantine

The complete laboratory synthesis of this compound has been achieved through several distinct routes, with significant advancements focusing on efficiency and stereocontrol. wikipedia.orgscripps.edu

A pivotal and successful strategy for the total synthesis of (±)-isoanantine relies on a thiyl radical addition-cyclization reaction as a key step. researchgate.netjst.go.jpnih.gov This method, developed by Naito and colleagues, utilizes a dienylamide precursor which undergoes radical cyclization to form the core pyrrolidinone (γ-lactam) ring system. nih.gov

The process is typically initiated by irradiating a dienylamide, such as N-allyl-N-benzylcinnamamide, in the presence of radical initiators like diphenyl disulfide and thiophenol. researchgate.netnih.gov The addition of the thiyl radical to the dienylamide initiates a cascade that results in the formation of the desired 3,4-disubstituted pyrrolidinone ring. nih.gov This radical cyclization was found to be a viable route to various five- to eight-membered lactams. researchgate.net The investigation into the reaction conditions established that stereo- and regioselectivity could be achieved, with a notable preference for the formation of the trans-cyclised lactam. researchgate.net The utility of this reaction was demonstrated in the total synthesis of both (±)-anantine and (±)-isoanantine. nih.govresearchgate.net

| Starting Material Type | Reagents | Conditions | Key Outcome | Reference |

| Dienylamide | Diphenyl disulfide, Thiophenol | Photochemical irradiation | Cyclized 3,4-disubstituted pyrrolidinone | researchgate.net, nih.gov |

| Dienylamide | Thioacetic acid, AIBN | Thermolysis | 5-exo-trig cyclization to form pyrrolidine (B122466) | nih.gov |

Table 1: Examples of Thiyl Radical Cyclization Conditions.

While not reported as a complete total synthesis of this compound itself, multicomponent reactions (MCRs), particularly the Ugi reaction, have proven highly effective for the rapid synthesis of the γ-lactam core found in this compound. irb.hrresearchgate.net The γ-lactam ring is a privileged scaffold present in numerous biologically active compounds, making its efficient synthesis a significant goal. irb.hrresearchgate.net

The Ugi five-center, four-component reaction (U-5C-4CR) is particularly relevant. mdpi.com By employing a bifunctional building block like L-glutamic acid methyl ester, which contains both an amine and a carboxylic acid functionality, a diverse library of N-substituted γ-lactams can be generated in a single pot. irb.hr The reaction combines the amino acid, an oxo-component (aldehyde or ketone), and an isocyanide. irb.hrnih.gov This approach offers a robust and convergent pathway to functionalized γ-lactams, demonstrating high tolerance for a wide variety of structurally diverse components. irb.hrresearchgate.net This strategy is therefore highly valuable for producing structural analogs of the this compound scaffold. irb.hr

Stereocontrol is a critical aspect of this compound synthesis. A new stereoselective route to this compound was developed by combining three key steps: the thiyl radical addition-cyclization of a dienylamide, the construction of the substituted imidazole (B134444) ring, and importantly, the stereoselective construction of the E-benzylidene moiety. researchgate.netjst.go.jpresearchgate.net

The radical cyclization step itself exhibits stereoselectivity, showing a preference for the formation of the trans-disubstituted lactam over the cis isomer. researchgate.netnih.gov Following the formation of the lactam core and the attachment of the imidazole group, the final crucial stereoselective step is the creation of the exocyclic double bond with the correct (E)-geometry. researchgate.netjst.go.jp Other research has also focused on developing highly stereoselective methods for synthesizing γ-butyrolactams and β-branched α-amino acids, which are relevant to the construction of this compound's structural components. researchgate.netorganic-chemistry.org

Prior to the development of the thiyl radical-based approaches, other total syntheses of this compound had been reported. Research by Tchissambou, Benechie, and Khuong-Huu in the late 1970s and early 1980s established initial routes to this class of imidazole alkaloids. jst.go.jp These earlier methods laid the groundwork for subsequent synthetic endeavors and provided confirmation of the molecule's structure. The later introduction of the radical cyclization methodology represented a significant advancement in the field, offering a new and efficient key reaction for constructing the heterocyclic core of this compound and its related alkaloids. researchgate.netjst.go.jp

Synthesis of this compound Derivatives and Structural Analogs

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships. Much of this work has focused on modifying the γ-lactam core.

The design and synthesis of N-substituted γ-lactams, which are key structural analogs of the this compound core, have been effectively achieved using multicomponent reactions. irb.hr As previously mentioned, the Ugi reaction using L-glutamic acid methyl ester as a bifunctional component allows for the introduction of a wide range of substituents onto the lactam nitrogen. irb.hrresearchgate.net

In a systematic study, a library of 28 different N-substituted γ-lactams was prepared by varying the carbonyl and isocyanide components in a three-component Ugi reaction. irb.hr This method demonstrates significant flexibility, accommodating various aliphatic, aromatic, and even sugar-derived aldehydes, as well as a range of isocyanides. irb.hr The resulting functionalized γ-lactams serve as important scaffolds for further chemical exploration and as potential building blocks for more complex molecules. irb.hrresearchgate.net

| Carbonyl Component (Example) | Isocyanide Component (Example) | Solvent | Temperature | Yield of γ-Lactam | Reference |

| Isovaleraldehyde | Cyclohexyl isocyanide | TFE | 60 °C | 75% | irb.hr |

| Benzaldehyde | tert-Butyl isocyanide | TFE | 60 °C | 83% | irb.hr |

| D-galactose-derived aldehyde | Cyclohexyl isocyanide | TFE | 60 °C | 72% | irb.hr |

| D-fructose-derived aldehyde | Cyclohexyl isocyanide | TFE | 60 °C | 59% | irb.hr |

Table 2: Scope of the Ugi Three-Component Reaction for the Synthesis of N-Substituted γ-Lactams. TFE = Trifluoroethanol. irb.hr

Exploration of Chemical Modifications and Substituent Effects on this compound Core

The targeted chemical modification of the this compound core and the study of resulting substituent effects are crucial for exploring the chemical space around this natural product. While specific studies modifying the final this compound structure are limited, research into the synthesis of closely related heterocyclic scaffolds provides significant insight into how substituents can influence reactivity and product formation.

| Substituent on Benzaldehyde | Substituent Type | Effect on Carbonyl Carbon Electrophilicity | Observed Impact on Product Yield jst-ud.vn |

| H (Unsubstituted) | Neutral | Baseline | Higher Yield |

| 4-CH₃ (Methyl) | Electron-Donating | Decreased | Lower Yield |

| 4-NO₂ (Nitro) on Amine¹ | Electron-Withdrawing | (Not on aldehyde) | Decreases nucleophilicity of the amine |

¹In this specific study, the electron-withdrawing nitro group was on the aniline (B41778) component, where it decreases the amine's nucleophilicity.

These findings suggest that modifications on the benzylidene portion of the this compound molecule would similarly influence its properties. Altering the electronic nature of this aromatic ring could modulate the chemical reactivity and potentially the biological activity of this compound analogs. Further modifications could target the imidazole ring or the lactam nitrogen, providing avenues to a diverse range of structural analogs for further investigation.

Methodological Advancements in this compound Synthesis

Advancements in synthetic organic chemistry have provided pathways to complex natural products like this compound. A notable total synthesis of (±)-isoanantine, along with its diastereomer (±)-anantine, highlights a key methodological approach for constructing this class of imidazole alkaloids. researchgate.netnih.gov This work established a viable route to the core scaffold, enabling further chemical studies.

The synthetic strategy was built upon a combination of three critical transformations: a radical cyclization to form the core ring structure, the subsequent construction of the substituted imidazole moiety, and finally, the stereoselective formation of the E-benzylidene group. jst.go.jp This multi-step approach demonstrates a logical and effective disconnection strategy for accessing the complex architecture of this compound from simpler starting materials.

Development of Efficient and Sustainable Synthetic Routes

A key innovation in their route was the use of a thiyl radical addition-cyclization reaction of a dienylamide to construct the central pyrrolidinone ring system. jst.go.jpmdpi.com This radical cascade approach efficiently builds molecular complexity. While effective, this classic method relies on reagents such as thiophenol and radical initiators like azobisisobutyronitrile (AIBN), which are subjects of concern in modern green chemistry due to toxicity. mdpi.com

Modern sustainable practices encourage the development of processes that reduce the use of such hazardous substances and minimize lengthy separation and purification steps, often through one-pot reactions. google.com While the reported synthesis of this compound was a landmark achievement in efficiency for its time, future advancements would likely focus on replacing these reagents with less toxic alternatives or developing catalytic processes that operate under milder, more environmentally benign conditions.

| Feature | Description |

| Key Reaction | Thiyl radical addition-cyclization to form the γ-lactam core. jst.go.jp |

| Starting Materials | Dienylamide derived from simple precursors. |

| Key Reagents | Thiophenol, Azobisisobutyronitrile (AIBN). mdpi.com |

| Efficiency | Stereoselective route to both this compound and anantine (B1238176). jst.go.jp |

| Sustainability Note | The use of thiophenol and AIBN represents an area for improvement based on modern green chemistry principles. mdpi.com |

Catalytic Approaches in this compound-related Cyclization and Coupling Reactions

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. While the seminal total synthesis of this compound employed a stoichiometric radical-mediated cyclization, significant progress has been made in developing catalytic routes to the key structural motifs within the molecule, particularly the γ-lactam core. jst.go.jpresearchgate.net

The construction of γ-lactams, central to this compound's structure, is a well-explored area in catalysis. Transition metal catalysts, particularly those based on rhodium, have been successfully used in cyclization reactions to form nitrogen-containing heterocycles. researchgate.net Furthermore, asymmetric organocatalysis, using small chiral organic molecules like cinchona alkaloids, has emerged as a powerful strategy for the enantioselective synthesis of pyrazolines and other heterocycles through conjugate additions, showcasing the potential for controlling stereochemistry in related ring systems. wiley-vch.denih.gov

For the construction of the E-benzylidene moiety, modern catalytic cross-coupling reactions represent a significant advancement over classical methods. Palladium-catalyzed reactions, for example, could offer a highly efficient and stereoselective means to form the requisite carbon-carbon double bond between the lactam core and the phenyl ring. These catalytic methods stand as powerful tools that could be applied to new, more efficient, and potentially asymmetric syntheses of this compound and its structural analogs.

Biosynthetic Investigations of Imidazole Alkaloids Including Isoanantine

Elucidation of Biosynthetic Pathways of Imidazole (B134444) Alkaloids

The elucidation of the complete biosynthetic pathway for the imidazole alkaloid isoanantine remains an area requiring further scientific investigation. While the general origins of its core structures can be inferred from established principles of alkaloid biosynthesis, specific enzymatic steps and intermediates leading to this compound have not been definitively characterized in published research.

Imidazole alkaloids, as a class, are frequently derived from the amino acid L-histidine, which serves as the precursor for the characteristic imidazole ring. researchgate.netacs.orgnih.govatamanchemicals.com This is a common theme observed in the biosynthesis of various imidazole-containing natural products. researchgate.netacs.org For instance, histamine, a well-known biogenic amine, is produced through the decarboxylation of L-histidine. researchgate.netnih.gov

The structure of this compound also features a pyrrolidinone ring. In many alkaloid biosynthetic pathways, the pyrrolidine (B122466) ring is biosynthesized from amino acids such as L-ornithine or L-glutamic acid. nih.govresearchgate.netannualreviews.org For example, in the biosynthesis of tropane (B1204802) alkaloids, the N-methyl-Δ¹-pyrrolinium cation, a key intermediate derived from putrescine (which is formed from ornithine), serves as the foundational unit for the pyrrolidine ring. researchgate.netnih.gov It is plausible that a similar precursor strategy is employed in the formation of the pyrrolidinone moiety of this compound.

This compound is known to co-occur with other related imidazole alkaloids, such as anantine (B1238176) and cynometrine (B1210332), in plants of the Cynometra genus. researchgate.netmdpi.comresearchgate.net This co-occurrence suggests a shared or branching biosynthetic pathway from common precursors. However, detailed studies to map these specific pathways are not yet available in the scientific literature. The majority of existing research on this compound has focused on its chemical synthesis rather than its natural biosynthesis. researchgate.netscientificlabs.comresearchgate.netmdpi.comresearchgate.net

Identification of Precursor Molecules and Intermediates in Biosynthesis

While the complete biosynthetic pathway of this compound is not fully elucidated, the likely primary precursor molecules can be hypothesized based on the structure of the final molecule and established knowledge of alkaloid biosynthesis.

The core imidazole moiety of this compound is widely presumed to originate from the amino acid L-histidine . researchgate.netacs.orgatamanchemicals.comannualreviews.org The enzymatic machinery to utilize histidine for the formation of imidazole rings is well-documented in various organisms. researchgate.netacs.org

The pyrrolidinone ring structure is likely derived from a common amino acid precursor. Plausible candidates include L-ornithine or L-glutamic acid . researchgate.netannualreviews.org In many plant alkaloid pathways, ornithine is converted to putrescine, which then undergoes oxidative deamination and cyclization to form the N-methyl-Δ¹-pyrrolinium cation, a key intermediate for pyrrolidine ring formation. researchgate.netannualreviews.orgnih.govrsc.org 4-Hydroxy-2-pyrrolidinone, a related structure, is a known building block for compounds like cynometrine and cynodine, which are also found in Cynometra species. scientificlabs.comevitachem.com

The benzyl (B1604629) group attached to the pyrrolidinone ring is likely derived from the shikimate pathway, which produces aromatic amino acids such as L-phenylalanine . Phenylalanine can be converted to various phenylpropanoids that serve as building blocks in natural product biosynthesis.

The specific intermediates that connect these primary precursors to the final structure of this compound have not been experimentally identified or isolated from Cynometra species. Characterizing these intermediates would require detailed isotopic labeling studies and the identification of the enzymes involved in the biosynthetic cascade.

Table 1: Putative Precursor Molecules for this compound Biosynthesis

| Structural Moiety of this compound | Likely Precursor Molecule |

| Imidazole Ring | L-Histidine |

| Pyrrolidinone Ring | L-Ornithine or L-Glutamic Acid |

| Benzyl Group | L-Phenylalanine |

Enzymatic Transformations and Biosynthetic Cascade Mechanisms

The specific enzymes and the cascade of reactions they catalyze to assemble this compound are currently unknown. However, based on analogous biosynthetic pathways, a hypothetical sequence of enzymatic transformations can be proposed.

The initial steps would likely involve the modification of the primary precursor molecules. For the imidazole portion, a histidine decarboxylase could convert L-histidine to histamine. researchgate.netnih.gov For the pyrrolidinone ring, a series of enzymatic reactions starting with ornithine would likely be catalyzed by an ornithine decarboxylase , a putrescine N-methyltransferase , and an N-methylputrescine oxidase to form the key N-methyl-Δ¹-pyrrolinium cation intermediate. researchgate.netnih.govrsc.org

The coupling of the imidazole-containing unit and the pyrrolidinone precursor would require specific synthase or ligase enzymes. The formation of the carbon-carbon bond between the two heterocyclic rings is a key step that has not been characterized.

The introduction of the benzyl group and the subsequent stereospecific formation of the hydroxyl group would likely be catalyzed by hydroxylases , potentially from the cytochrome P450 family of enzymes, which are commonly involved in the late-stage functionalization of natural products. The final cyclization to form the lactam ring of the pyrrolidinone could be a spontaneous reaction or catalyzed by a specific cyclase .

It is important to emphasize that this proposed cascade is speculative and awaits experimental validation through the isolation and characterization of the relevant enzymes from Cynometra species. The study of enzyme-catalyzed reactions is a complex field, with ongoing research into how enzymes achieve their remarkable specificity and efficiency. rsc.org

Molecular and Cellular Biological Studies of Isoanantine

Mechanistic Studies of Biological Activities at a Molecular Level

Understanding how isoanantine functions at the molecular level is crucial for its development as a potential therapeutic agent. Research has focused on identifying its direct biomolecular partners and the subsequent effects on cellular communication networks.

While the precise biomolecular targets of this compound are still under comprehensive investigation, its classification as an alkaloid with a γ-lactam structure suggests potential interactions with various biological macromolecules. The γ-lactam ring is a significant pharmacophore found in many biologically active compounds, known to interact with a range of enzymes and proteins. researchgate.net For instance, the structural features of this compound, including its heterocyclic imidazole (B134444) ring and lactam functionality, provide sites for hydrogen bonding and other non-covalent interactions that could facilitate binding to the active sites of enzymes or receptor proteins.

Studies on extracts from plants of the Cynometra genus, from which this compound is isolated, have shown general biological activities like antioxidant and antimicrobial effects. nih.govresearchgate.net These activities imply that constituent compounds like this compound likely interact with proteins and enzymes critical for microbial survival or with molecules involved in oxidative stress pathways. However, specific, direct binding studies identifying the explicit protein or nucleic acid targets for pure this compound are not extensively detailed in the current literature.

Preliminary research indicates that this compound may exert its biological effects by modulating specific cellular signaling pathways. One study has suggested that this compound could be involved in the inhibition of a mitochondrial signaling pathway, which plays a role in the propagation of cancer stem cells (CSCs). dntb.gov.ua The integrity of mitochondrial function is critical for cell survival and proliferation, and its disruption can trigger apoptosis or cell death.

Furthermore, other compounds containing a similar α,β-unsaturated γ-lactam scaffold have been shown to interfere with key cellular signaling pathways implicated in cancer. researchgate.net For example, some γ-lactam derivatives have been found to target the PI3K/AKT signaling pathway, a crucial regulator of cell growth, survival, and proliferation. researchgate.net While these findings are for related structures and not directly for this compound, they provide a plausible hypothesis for this compound's mechanism of action that warrants further investigation. The modulation of such fundamental pathways highlights the potential of this compound in disease contexts characterized by aberrant cell signaling.

Structure-Activity Relationship (SAR) Studies for Biological Impact

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.org For this compound, SAR studies aim to identify the key structural features responsible for its biological effects, which can guide the design of more potent and selective analogs. collaborativedrug.com

The biological activity of this compound is intrinsically linked to its unique chemical architecture. It is an isomer of anantine (B1238176), another naturally occurring imidazole alkaloid. researchgate.net The primary structural difference between this compound and anantine lies in their stereochemistry, which has a profound impact on their biological activity. This stereoselectivity underscores the importance of the three-dimensional arrangement of atoms for molecular recognition by biological targets. researchgate.net

Table 1: Related Alkaloids from Cynometra Species

| Compound Name | Key Structural Features |

|---|---|

| This compound | Imidazole alkaloid with a specific stereochemistry. |

| Anantine | Stereoisomer of this compound. researchgate.net |

| Cynometrine (B1210332) | Related imidazole alkaloid found in the same genus. researchgate.net |

| Isocynometrine | Stereoisomer of cynometrine. researchgate.net |

| Cynodine | Another related alkaloid from Cynometra. nih.gov |

| Hydroxyanantine | A hydroxylated derivative of anantine. researchgate.net |

This table is generated based on compounds listed in the source material.

The insights gained from SAR studies are fundamental for the rational design of new this compound analogs with improved properties. scienceforecastoa.com Synthetic chemistry provides the tools to systematically modify the this compound scaffold and evaluate the impact on its biological activity. A key synthetic route developed for this compound involves a stereoselective thiyl radical addition-cyclization reaction. researchgate.netjst.go.jpmdpi.com

This synthetic strategy offers a pathway to create a library of analogs. For example, by altering the precursor molecules in this synthesis, chemists can introduce different functional groups at various positions on the imidazole or lactam rings. This allows for a systematic exploration of the chemical space around the this compound scaffold. The goal is to identify modifications that enhance binding affinity to a biological target, improve cellular uptake, or alter the modulation of signaling pathways, thereby optimizing the compound for a specific biological outcome. scienceforecastoa.com

Cellular Assays and In Vitro Models for Biological Evaluation

The biological effects of this compound and the plant extracts it is derived from have been evaluated using a variety of cellular assays and in vitro models. These laboratory-based tests are essential for initial screening and for understanding the compound's biological potential before any more complex studies are undertaken.

Extracts of Cynometra iripa, which contains this compound among other alkaloids, have been tested for several biological activities. nih.gov These include antioxidant activity, assessed by DPPH and FRAP assays, and antimicrobial activity against various bacterial strains. nih.gov Furthermore, studies on related species within the genus have included evaluations of cytotoxic effects, which are crucial for assessing any anticancer potential. researchgate.net More specific assays have looked at the effect of this compound on the propagation of cancer stem cells. dntb.gov.ua

Table 2: Summary of In Vitro Biological Evaluations Relevant to this compound

| Assay Type | Biological Activity Investigated | Model System | Finding/Observation | Reference |

|---|---|---|---|---|

| Cytotoxicity Assay | Anticancer | Cancer Stem Cells (CSCs) | Inhibition of CSC propagation. | dntb.gov.ua |

| DPPH Assay | Antioxidant | Chemical Assay | C. iripa leaf and bark extracts showed antioxidant potential. | nih.gov |

| FRAP Assay | Antioxidant | Chemical Assay | C. iripa leaf and bark extracts showed antioxidant potential. | nih.gov |

| Diffusion Method | Antimicrobial | Bacterial Strains | C. iripa extracts showed activity against several bacterial strains including P. aeruginosa and S. aureus. | nih.gov |

This table summarizes findings from in vitro studies on extracts containing this compound or on the compound itself.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Anantine |

| Cynometrine |

| Isocynometrine |

| Cynodine |

| Hydroxyanantine |

| anantine |

| isocynodine |

| noranantine |

Applications of Cell-Based Study Methodologies in this compound Research

There are currently no specific cell-based studies published on the compound this compound. General cell-based assays are standard methods used to investigate the biological activities of novel compounds. These assays utilize living cells to assess a compound's effects on cellular health and function. Common methodologies include:

Cytotoxicity Assays: To determine the concentration at which a compound becomes toxic to cells.

Proliferation Assays: To measure the effect of a compound on cell growth and division.

Reporter Gene Assays: To study the impact of a compound on specific signaling pathways.

While these methodologies are readily applicable to this compound research, they have not yet been employed to study this particular compound.

Assessment of Key Cellular Processes (e.g., Cell Cycle Progression, Apoptosis, Autophagy)

Detailed investigations into the effects of this compound on fundamental cellular processes are not available in the current scientific literature.

Cell Cycle Progression: The cell cycle is a tightly regulated process that governs cell division. ucl.ac.uk Analysis of the cell cycle, often performed using techniques like flow cytometry, can reveal whether a compound halts cell division at a specific phase (e.g., G1, S, G2, or M phase). acs.orgwikipedia.orgmdpi.com There are no published studies that have assessed the impact of this compound on the cell cycle of any cell line.

Apoptosis: Apoptosis is a form of programmed cell death crucial for removing damaged or unwanted cells. Many anti-cancer agents function by inducing apoptosis in tumor cells. Assays for apoptosis often measure the activation of caspases, a family of proteases that execute the apoptotic program, or changes in the mitochondrial membrane potential. To date, no studies have reported on whether this compound can induce or inhibit apoptosis.

Autophagy: Autophagy is a cellular recycling process that degrades and removes dysfunctional cellular components. nih.gov The role of autophagy in disease is complex; it can be either a survival mechanism or a pathway to cell death. The formation of autophagosomes is a hallmark of autophagy and can be monitored using various cellular and molecular techniques. There is no evidence in the scientific literature to suggest that this compound has been studied in the context of autophagy.

Advanced Analytical Characterization and Quantification Methodologies for Isoanantine Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of isoanantine, enabling its separation from complex mixtures, purification, and quantification. These methods operate on the principle of distributing components between a stationary phase and a mobile phase, with separation occurring based on the differential affinities of the components for these two phases. wikipedia.orgresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its presence in various samples, including plant extracts and synthetic reaction mixtures. nih.govresearchgate.net The method's high resolution and sensitivity make it ideal for separating this compound from its isomers and other closely related imidazole (B134444) alkaloids. researchgate.netnih.gov

Reverse-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. jhsci.ba The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase. By carefully controlling the mobile phase composition, flow rate, and column temperature, a precise and reproducible separation can be achieved. jhsci.baiastate.edu For instance, a gradient elution, where the mobile phase composition is changed over time, is often used to effectively separate a wide range of alkaloids with differing polarities present in a single sample. oatext.com

Quantification is typically performed using an external standard method. iastate.edu A calibration curve is constructed by plotting the peak area of a known concentration of a pure this compound standard against its concentration. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. jhsci.ba Purity is assessed by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. oatext.com HPLC methods can be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. amazonaws.comptfarm.pl

A study on the separation of imidazole alkaloids from Pilocarpus microphyllus, a known source of this compound, utilized an HPLC method coupled with mass spectrometry. While pilocarpine (B147212) was used as the reference standard, the developed method was capable of separating various imidazole alkaloids, demonstrating the applicability of HPLC for the qualitative and quantitative analysis of this class of compounds. nih.govresearchgate.netnih.gov

Table 1: Illustrative HPLC Parameters for Imidazole Alkaloid Separation

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) jhsci.ba |

| Mobile Phase | Gradient of aqueous buffer (e.g., water with formic acid) and organic solvent (e.g., acetonitrile) iastate.eduamazonaws.com |

| Flow Rate | 1.0 - 1.25 mL/min jhsci.ba |

| Detection | UV-Vis Detector (e.g., 215-310 nm) oiv.int or Mass Spectrometry (MS) nih.gov |

| Column Temperature | 30°C jhsci.ba |

| Injection Volume | 10 µL jhsci.ba |

| Quantification | External Standard Method iastate.edu |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. reading.ac.uknotulaebotanicae.ro In the context of this compound research, GC is not typically used for the direct analysis of the alkaloid itself, as this compound is a non-volatile compound. Instead, GC is employed to analyze volatile components that may be present alongside this compound in natural extracts or as impurities from synthetic processes. nih.govmdpi.com This could include residual solvents, starting materials, or volatile byproducts.

The principle of GC involves vaporizing a sample and injecting it into a heated column. An inert carrier gas (the mobile phase), such as helium or nitrogen, transports the vaporized components through the column, which contains a stationary phase. drawellanalytical.com Separation is achieved based on the differential partitioning of the components between the carrier gas and the stationary phase, which is primarily influenced by their boiling points and polarity. nih.gov Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected first. drawellanalytical.com A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. nih.gov

For the analysis of volatile components, techniques like headspace solid-phase microextraction (HS-SPME) can be coupled with GC. HS-SPME allows for the extraction and concentration of volatile analytes from the sample matrix before they are introduced into the GC system, enhancing sensitivity. drawellanalytical.com

Table 2: General GC Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Injection Technique | Direct injection or Headspace SPME drawellanalytical.com |

| Column | Capillary column (e.g., DB-5ms, HP-INNOWax) drawellanalytical.com |

| Carrier Gas | Helium or Nitrogen drawellanalytical.com |

| Injector Temperature | e.g., 240-270°C nih.govdrawellanalytical.com |

| Oven Temperature Program | Ramped temperature program (e.g., initial temp 35°C, ramped to 220°C) reading.ac.uknih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) nih.govdrawellanalytical.com |

Other Advanced Analytical Approaches

Beyond chromatographic methods, a suite of advanced analytical techniques is crucial for the comprehensive characterization of this compound. These methods provide detailed information on the compound's three-dimensional structure and physical properties.

X-ray Diffraction for Solid-State Structural Determination

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. oatext.comanton-paar.com For a novel or synthesized compound like this compound, single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural elucidation. wikipedia.orgjst.go.jp

In cases where suitable single crystals cannot be obtained, X-ray Powder Diffraction (XRPD) can be used to analyze a microcrystalline powder sample. oatext.com While XRPD does not typically yield a complete crystal structure, it provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase, useful for identification, purity assessment, and polymorphism studies. azooptics.com

Table 3: Information Obtained from X-ray Diffraction Analysis

| Parameter | Description | Technique |

|---|---|---|

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. | SCXRD |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | SCXRD |

| Absolute Configuration | The absolute stereochemistry (R/S configuration) of chiral centers. | SCXRD |

| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the repeating crystal lattice unit. oatext.com | SCXRD, XRPD |

| Crystal System | Classification of the crystal structure (e.g., monoclinic, orthorhombic). | SCXRD |

| Phase Identification | Matching the diffraction pattern to a known database to identify the compound. | XRPD |

| Crystallinity | Assessment of the degree of crystalline order versus amorphous content. | XRPD |

Microscopic Techniques (e.g., SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to investigate the surface morphology and texture of solid materials. samipubco.comresearchgate.net For a purified solid sample of this compound, SEM provides valuable information about its physical characteristics at the micro- and nanoscale. researchgate.netacademie-sciences.fr

In SEM, a focused beam of high-energy electrons scans the surface of the sample. samipubco.com The interaction of the electron beam with the sample's atoms generates various signals, primarily secondary electrons and backscattered electrons. academie-sciences.fr These signals are collected by detectors to form a detailed, three-dimensional-like image of the surface topography. samipubco.com

SEM analysis can reveal the crystal habit (the characteristic external shape of crystals), particle size distribution, and the degree of agglomeration of the this compound powder. This morphological information is crucial as it can influence important material properties such as solubility, dissolution rate, and flowability, which are critical in various applications. The technique can distinguish between different crystalline forms (polymorphs) if they exhibit distinct morphologies. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide qualitative or semi-quantitative elemental analysis of the sample, confirming the absence of inorganic impurities. samipubco.com

Table 4: Morphological Information Provided by SEM

| Parameter | Description |

|---|---|

| Particle Shape/Habit | Visual determination of the geometric shape of individual particles or crystals. |

| Particle Size | Measurement of the dimensions of individual particles to determine size and distribution. |

| Surface Topography | Detailed visualization of surface features, texture, and roughness. researchgate.net |

| Degree of Agglomeration | Assessment of how individual particles are clustered or fused together. |

| Crystallinity | Qualitative assessment of whether a sample is crystalline (faceted particles) or amorphous (irregular particles). academie-sciences.fr |

| Phase Homogeneity | Observation of whether the sample consists of a single uniform morphology or multiple distinct types of particles. |

Future Directions and Research Gaps in Isoanantine Studies

Emerging Synthetic Strategies and Methodological Innovations for Isoanantine Access

The total synthesis of this compound has been achieved, notably through strategies involving radical cyclization. researchgate.netnih.gov A key approach has been the use of a thiyl radical addition-cyclization reaction of a dienylamide, which has proven to be a stereoselective route to the core structure of this compound and its stereoisomer, anantine (B1238176). researchgate.netjst.go.jp This method involves a sequence of key steps: the radical cyclization, the construction of the substituted imidazole (B134444) ring, and the stereoselective formation of the E-benzylidene moiety. jst.go.jp

| Synthetic Strategy | Key Reactions | Advantages | Potential Innovations |

| Radical Cyclization | Thiyl radical addition-cyclization | Stereoselective | Development of new radical initiators and mediators |

| Convergent Synthesis | Assembly of pre-functionalized fragments | Modular | Improved coupling methods |

| Asymmetric Catalysis | Enantioselective transformations | Access to enantiopure this compound | Novel chiral catalysts and ligands |

Deeper Exploration of Biosynthetic Pathways and Potential Biocatalytic Engineering

A significant research gap exists in the understanding of this compound's natural production. The biosynthetic pathway of this alkaloid has not been elucidated. Unraveling this pathway is crucial for understanding how the producing organisms synthesize this complex molecule. frontiersin.orgnih.gov General strategies for pathway elucidation involve identifying precursor molecules from primary metabolism and then mapping the sequence of enzymatic reactions. frontiersin.org Isotope-labeling studies can be employed to trace the incorporation of precursors into the final this compound structure. frontiersin.org

Once the biosynthetic genes are identified, the door opens to biocatalytic engineering. symeres.commdpi.com This could involve expressing the biosynthetic enzymes in a heterologous host, such as bacteria or yeast, to enable sustainable and scalable production of this compound. mdpi.comnih.gov Furthermore, protein engineering techniques, like site-directed mutagenesis and directed evolution, could be used to modify the biosynthetic enzymes to enhance their activity, stability, or even to create novel analogs of this compound. core.ac.uk The development of whole-cell biocatalysts could also provide a cost-effective and environmentally friendly production platform. mdpi.com

Comprehensive Elucidation of Molecular Mechanisms and Specific Target Identification

The specific biological targets and molecular mechanisms of action for this compound remain largely unknown. While related compounds, such as those containing a γ-lactam scaffold, exhibit a range of biological activities including anticancer and anti-inflammatory properties, specific data for this compound is lacking. researchgate.net Future research should prioritize the identification of the molecular targets with which this compound interacts.

Target screening approaches could be employed to test the affinity of this compound for various receptors, enzymes, and ion channels. biodeep.cn For instance, given the structural similarities to other biologically active molecules, investigating its effects on kinases, G-protein coupled receptors (GPCRs), or inflammatory pathways could be a starting point. Understanding the molecular basis of its activity is a critical step toward any potential therapeutic application. Elucidating these mechanisms will require a combination of biochemical assays, cell-based studies, and in vivo models.

Development of Advanced Analytical Platforms for In Situ and Real-Time Characterization

The advancement of analytical technologies offers new opportunities for studying this compound. The development of sophisticated analytical platforms is essential for both its chemical synthesis and biological characterization. Techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are invaluable for structural elucidation and purity assessment during synthesis. nih.govacs.org

For biological studies, advanced platforms that allow for in situ and real-time characterization are particularly important. High-content imaging and analysis platforms could be used to visualize the effects of this compound on cellular morphology and signaling pathways in real-time. moleculardevices.com The development of specific molecular probes or sensors for this compound could enable its detection and quantification within living cells or tissues, providing crucial information about its uptake, distribution, and metabolism. Furthermore, integrated data analysis platforms, leveraging artificial intelligence and machine learning, will be essential for interpreting the complex datasets generated by these advanced analytical techniques. gartner.comknime.com

| Analytical Platform | Application in this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation, impurity profiling, metabolite identification |

| Multi-dimensional NMR Spectroscopy | Detailed structural elucidation, stereochemistry determination |

| High-Content Imaging and Analysis | Real-time monitoring of cellular responses to this compound |

| Biosensors and Molecular Probes | In situ detection and quantification of this compound |

| Integrated Data Analytics | Interpretation of complex biological and chemical data |

Q & A

Q. How to address ethical considerations in this compound’s preclinical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.